N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide
Description
N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide is a pyrimidine derivative characterized by a 1,3-dioxolan-2-yl substituent at position 5 of the pyrimidine ring. The core structure includes a 4-fluorophenyl group at position 4, an isopropyl group at position 6, and an N-methylmethanesulfonamide moiety at position 2 (Figure 1).
Properties
Molecular Formula |
C18H22FN3O4S |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[5-(1,3-dioxolan-2-yl)-4-(4-fluorophenyl)-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C18H22FN3O4S/c1-11(2)15-14(17-25-9-10-26-17)16(12-5-7-13(19)8-6-12)21-18(20-15)22(3)27(4,23)24/h5-8,11,17H,9-10H2,1-4H3 |
InChI Key |
KNRQCGNZEZNSEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C2OCCO2)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dioxolane ring, the introduction of the fluorophenyl group, and the construction of the pyrimidine ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Pyrimidine Derivatives
*Calculated based on molecular formulas.
Key Findings:
Substituent Effects on Physicochemical Properties: The chloromethyl derivative () exhibits a high boiling point (523.1°C) and low pKa (-0.66), suggesting strong acidity and thermal stability, likely due to the electron-withdrawing chlorine . The hydroxymethyl variant () may exhibit higher aqueous solubility due to its hydroxyl group but could be prone to oxidation compared to the target compound’s dioxolane .
Synthetic Strategies :
- The formyl -substituted compound () is synthesized via NaIO₄-mediated oxidation of a diol precursor in THF/H₂O, a method adaptable for introducing carbonyl groups .
- The dioxolan-2-yl group in the target compound could be synthesized by protecting a ketone or aldehyde with ethylene glycol, a common strategy in heterocyclic chemistry .
The diphenylphosphorylmethyl substituent’s phosphorus atom may enhance binding to enzymatic targets, as seen in kinase inhibitors .
Structural-Activity Relationships (SAR):
Biological Activity
N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide, often referred to as TRC-F898555, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C34H40F2N6O7S2
- Molecular Weight : 746.844 g/mol
- SMILES Notation : CC(C)c1nc(nc(c2ccc(F)cc2)c1C(O)CS(=O)(=O)N(C)c3nc(C(C)C)c(C4OCCO4)c(n3)c5ccc(F)cc5)N(C)S(=O)(=O)C
The compound exhibits activity through multiple biological pathways, primarily focusing on its role as a selective antagonist at specific receptor sites. Its design incorporates a dioxolane moiety that enhances its binding affinity and selectivity towards target receptors.
Pharmacological Activity
Research indicates that this compound may exhibit significant biological activities, including:
- Antitumor Activity : Preliminary studies suggest that TRC-F898555 may inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated its ability to reduce cell viability in human breast cancer cells (MCF-7) by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Some studies indicate that it possesses antimicrobial activity against certain bacterial strains, potentially useful in developing new antibiotics.
Case Study 1: Antitumor Efficacy
In a controlled laboratory setting, TRC-F898555 was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in MCF-7 and A549 (lung cancer) cells. The compound's mechanism involved the induction of apoptosis via the mitochondrial pathway, as evidenced by increased caspase activity and altered mitochondrial membrane potential.
Case Study 2: Anti-inflammatory Potential
A study evaluated the compound's effects on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.
Data Tables
Q & A
Basic Research Questions
How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
Synthetic optimization should focus on:
- Stepwise functionalization : Introduce the 1,3-dioxolane moiety via a palladium-catalyzed coupling reaction, as seen in analogous pyrimidine derivatives .
- Solvent selection : Use THF/H2O mixtures (5:1 ratio) to enhance solubility of intermediates during oxidation steps (e.g., NaIO4-mediated diol cleavage) .
- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane (30–70%) to isolate the sulfonamide group, as demonstrated in structurally related compounds .
- Yield monitoring : Track byproducts (e.g., de-fluorinated analogs) via LC-MS to adjust reaction stoichiometry .
What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- X-ray crystallography : Resolve the dihedral angles between the pyrimidine core and substituents (e.g., 4-fluorophenyl, isopropyl). For example, in analogous structures, pyrimidine-fluorophenyl dihedral angles average 50.9(2)° .
- NMR spectroscopy : Compare chemical shifts of the dioxolane protons (δ ~4.8–5.2 ppm) and methylsulfonamide group (δ ~3.1–3.3 ppm) to reference spectra from similar sulfonamides .
- HRMS : Validate the molecular ion peak (expected m/z ~520–530 for C₂₁H₂₅FN₃O₄S) with a tolerance of ±2 ppm .
How does the 1,3-dioxolane substituent influence the compound’s conformational stability?
Methodological Answer:
The dioxolane ring introduces steric and electronic effects:
- Steric hindrance : The dioxolane’s rigidity restricts rotation around the pyrimidine-C5 bond, stabilizing a planar conformation (dihedral angle <10° with adjacent groups) .
- Hydrogen bonding : Weak C–H···O interactions between dioxolane oxygen and sulfonamide groups (distance ~2.8–3.2 Å) further stabilize the crystal lattice .
- Comparative analysis : Replace dioxolane with formyl or hydroxymethyl groups (e.g., CAS 147118-36-3) to assess conformational flexibility via DFT calculations .
Advanced Research Questions
How can computational modeling predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- DFT simulations : Calculate frontier molecular orbitals (HOMO-LUMO gap) to identify electrophilic sites (e.g., sulfonamide sulfur, pyrimidine C2). For analogs, HOMO localization on the fluorophenyl ring suggests susceptibility to electrophilic substitution .
- MD simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to predict hydrolysis rates of the dioxolane group .
- Validation : Cross-reference computational results with experimental kinetics using UV-Vis monitoring of dioxolane ring-opening reactions .
What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
Methodological Answer:
- Case study : If NMR shows unexpected splitting of fluorophenyl protons:
- Advanced techniques : Use NOESY to detect through-space interactions between the isopropyl group and dioxolane protons .
How can synthetic byproducts be characterized and minimized during scale-up?
Methodological Answer:
- Byproduct identification : Common impurities include:
- Process optimization :
Structural and Functional Analysis
What intermolecular interactions dominate the crystal packing of this compound?
Methodological Answer:
- Hydrogen bonding : Weak C–H···O (2.8–3.0 Å) and C–H···F (2.9–3.1 Å) interactions form a 3D supramolecular network .
- π-π stacking : Fluorophenyl and pyrimidine rings exhibit edge-to-face interactions (centroid distances ~4.5 Å) .
- Table : Key interactions in analogous structures:
| Interaction Type | Distance (Å) | Angle (°) | Reference |
|---|---|---|---|
| C–H···O | 2.85 | 145 | |
| C–H···F | 2.97 | 156 | |
| π-π stacking | 4.52 | N/A |
How does fluorophenyl substitution impact the compound’s electronic properties?
Methodological Answer:
- Electron-withdrawing effect : The fluorine atom decreases electron density at the pyrimidine C4 position (evidenced by downfield NMR shifts of δ ~7.8 ppm for adjacent protons) .
- Comparative studies : Replace 4-fluorophenyl with 4-chlorophenyl to observe increased lipophilicity (logP +0.3) and altered binding affinities in receptor assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
